![molecular formula C18H19N3O2 B2708871 N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide CAS No. 1384636-22-9](/img/structure/B2708871.png)
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
作用机制
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide acts as a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and circadian rhythm. By inhibiting CK1δ, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been shown to reduce neuropathic pain in animal models.
实验室实验的优点和局限性
One advantage of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is its selectivity for CK1δ, which reduces the risk of off-target effects. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has shown promising results in preclinical studies, making it a potential candidate for further development. However, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide. One direction is to optimize the pharmacokinetic properties of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide to improve its effectiveness in vivo. Another direction is to investigate the potential use of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in the treatment of neuropathic pain.
Conclusion:
In conclusion, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Its selectivity for CK1δ and promising results in preclinical studies make it a potential candidate for further development. However, its pharmacokinetic properties need to be optimized to improve its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide and its potential use in combination with other therapies for the treatment of various diseases.
合成方法
The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide involves the reaction of 2-methylbenzonitrile with 3-hydroxypyridine in the presence of a base to form 3-cyano-2-methylbenzaldehyde. This intermediate is then reacted with 4-hydroxybutanoyl chloride in the presence of a base to form N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide.
科学研究应用
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been studied for its potential use in the treatment of neuropathic pain.
属性
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-pyridin-3-yloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-6-2-3-8-16(14)17(12-19)21-18(22)9-5-11-23-15-7-4-10-20-13-15/h2-4,6-8,10,13,17H,5,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESRSYAEZYLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCOC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
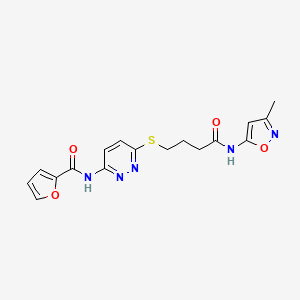
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)
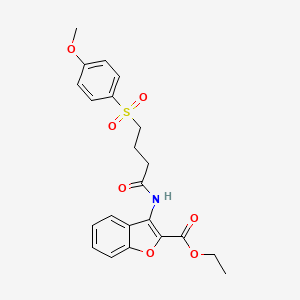
![2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid](/img/structure/B2708797.png)
![N-[(cyclopropylcarbonyl)oxy]-N-((Z)-2,2,2-trifluoro-1-{1-(4-fluorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}ethylidene)amine](/img/structure/B2708800.png)

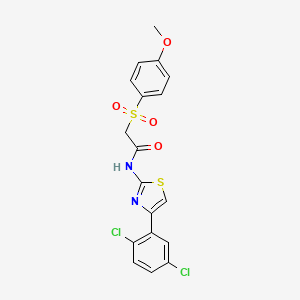
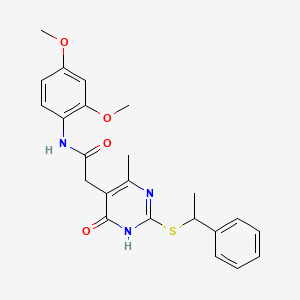
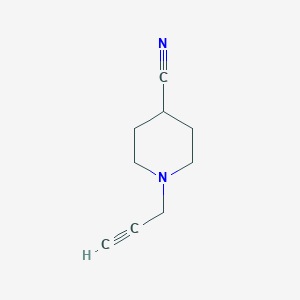
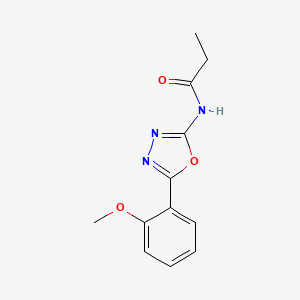
![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)